molecular formula C11H18N4 B13252213 N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B13252213
M. Wt: 206.29 g/mol
InChI Key: MZBSGQLYDGNUNX-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a pyrimidine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine typically involves the reaction of 6-methylpyrimidine with N-methylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine include:

  • N-methyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
  • N-methyl-1-(6-methyl-4-pyrimidinyl)-4-piperidinamine dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15/h7-8,10,12H,3-6H2,1-2H3

InChI Key

MZBSGQLYDGNUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)NC

Origin of Product

United States

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